Fmoc-Tyr(2-Br-Z)-OH
Overview
Description
Fmoc-Tyr(2-Br-Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-tyrosine(2-bromo-benzyloxycarbonyl)-OH, is a derivative of tyrosine used in peptide synthesis. The Fmoc group is a protective group for the amino group, while the 2-bromo-benzyloxycarbonyl (2-Br-Z) group protects the phenolic hydroxyl group of tyrosine. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(2-Br-Z)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group and the phenolic hydroxyl group with the 2-Br-Z group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is then protected by reacting the Fmoc-tyrosine with 2-bromo-benzyloxycarbonyl chloride (2-Br-Z-Cl) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the 2-Br-Z group can be removed using hydrogenation or treatment with strong acids.
Substitution Reactions: The bromine atom in the 2-Br-Z group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation or strong acids for 2-Br-Z removal.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields tyrosine with a 2-Br-Z group, while removal of the 2-Br-Z group yields free tyrosine.
Substitution: Substitution of the bromine atom yields various functionalized tyrosine derivatives.
Scientific Research Applications
Fmoc-Tyr(2-Br-Z)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary function of Fmoc-Tyr(2-Br-Z)-OH is to serve as a protected tyrosine derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The 2-Br-Z group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization at later stages of synthesis. The compound does not have a specific biological mechanism of action as it is primarily a synthetic intermediate.
Comparison with Similar Compounds
Fmoc-Tyr(tBu)-OH: Similar to Fmoc-Tyr(2-Br-Z)-OH but with a tert-butyl group protecting the phenolic hydroxyl group.
Fmoc-Tyr(OH)-OH: Lacks any protective group on the phenolic hydroxyl group.
Boc-Tyr(2-Br-Z)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of an Fmoc group for amino protection.
Uniqueness: this compound is unique due to the presence of the 2-Br-Z group, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBLNJKURMWNG-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478208 | |
Record name | Fmoc-Tyr(2-Br-Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147688-40-2 | |
Record name | Fmoc-Tyr(2-Br-Z)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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